

Application Notes: Pasireotide in 3D Organoid Cultures of Pituitary Tumors

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Compound of Interest

Compound Name: Pasireotide

Cat. No.: B1678482

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Introduction

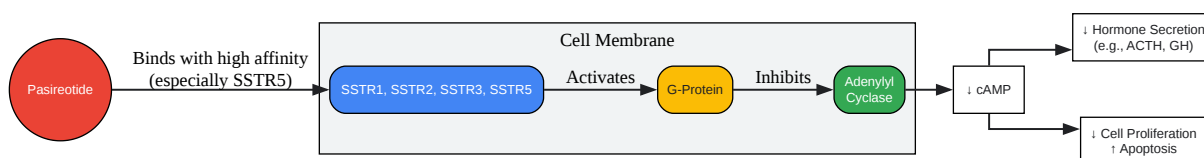
Pituitary neuroendocrine tumors (PitNETs), or pituitary adenomas, are a significant clinical challenge. Traditional preclinical research has relied on 2D cell lines, which often fail to replicate the complex microenvironment and cellular interactions of native tumors.[1][2] Three-dimensional (3D) organoid models, particularly patient-derived organoids (PDOs), have emerged as superior platforms for preclinical drug screening.[3][4] These models better mimic the original tumor's architecture, genetic heterogeneity, and physiological responses, making them excellent for predicting patient-specific drug efficacy.[3][5]

Pasireotide is a second-generation, multi-receptor targeted somatostatin analogue (SSA).[6] Unlike first-generation SSAs (e.g., octreotide) that primarily target somatostatin receptor subtype 2 (SSTR2), **pasireotide** exhibits high binding affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5.[6][7][8] This broad receptor profile is crucial, as many pituitary tumors, especially corticotroph adenomas causing Cushing's disease, overexpress SSTR5.[6][9] These application notes provide a comprehensive framework and detailed protocols for utilizing **pasireotide** in 3D organoid cultures of pituitary tumors to assess its therapeutic potential.

Mechanism of Action

Pasireotide mimics the natural hormone somatostatin, which inhibits the secretion of various hormones.[8][10] Its therapeutic effect in pituitary tumors is mediated through its binding to SSTRs on the surface of tumor cells. This interaction triggers a G-protein coupled receptor

signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The downstream effects include the inhibition of hormone synthesis and secretion (e.g., Adrenocorticotrophic Hormone - ACTH, and Growth Hormone - GH) and the suppression of tumor cell proliferation.[6][7][11] In some cases, this can also induce apoptosis (programmed cell death).[12] The high affinity for SSTR5 makes **pasireotide** particularly effective for corticotroph tumors, which are often resistant to SSTR2-preferring analogues.[8][9]

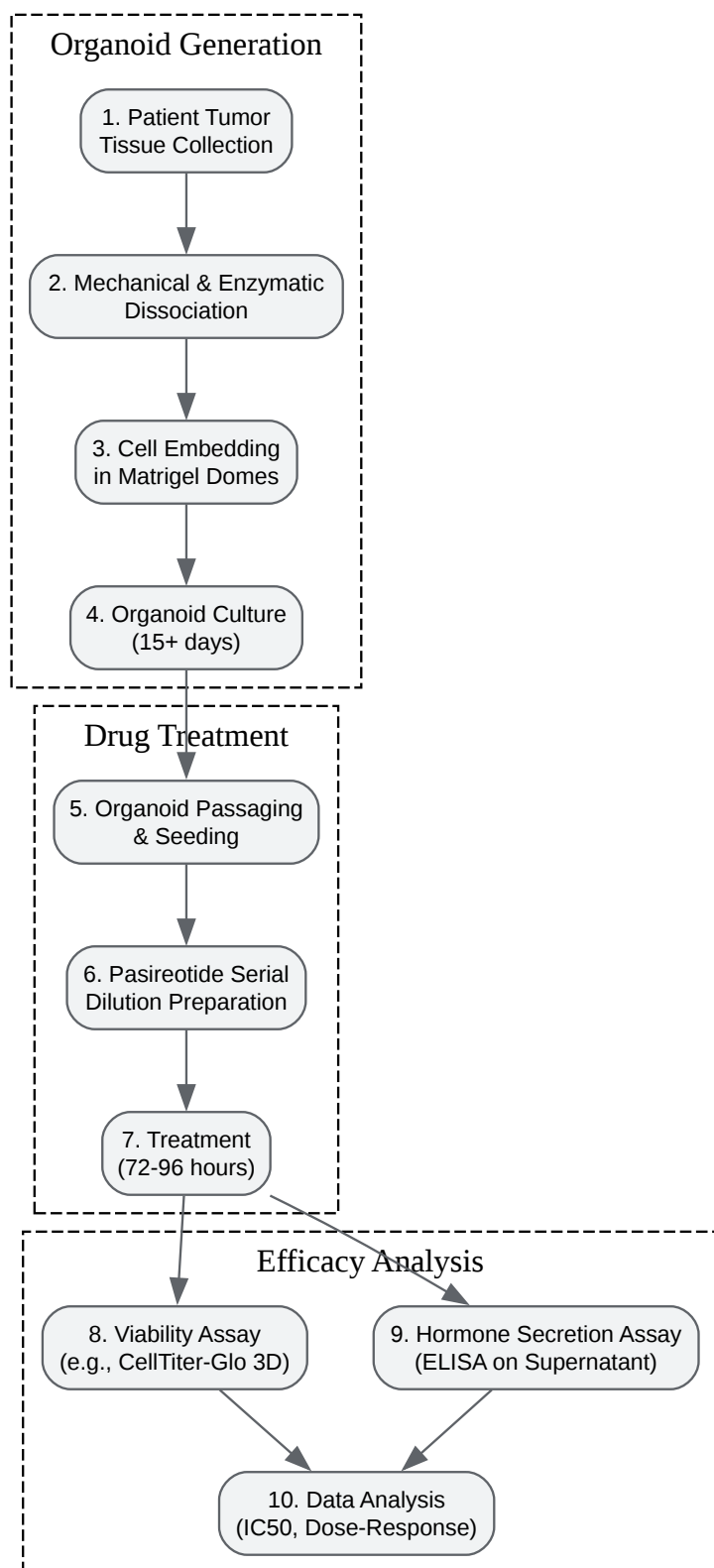


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Caption: Pasireotide signaling pathway in pituitary tumor cells.

Experimental Protocols

The following protocols provide a detailed methodology for the generation of pituitary tumor organoids, treatment with **pasireotide**, and subsequent analysis of therapeutic efficacy.



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Caption: Workflow for **pasireotide** testing on pituitary organoids.

Protocol 1: Generation of Patient-Derived Pituitary Tumor Organoids (PDOs)

This protocol is adapted from methodologies for establishing organoids from human PitNET specimens.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Fresh pituitary tumor tissue in sterile collection medium (e.g., DMEM/F12).
- Digestion Buffer: DPBS with Accutase™ or similar enzymatic dissociation reagent.
- Wash Buffer: DPBS with 1% Penicillin-Streptomycin.
- Matrigel™ Basement Membrane Matrix, Growth Factor Reduced.
- Pituitary Growth Medium (see recipe below).
- 6-well or 24-well culture plates.

Pituitary Growth Medium Recipe:

- DMEM/F12 base medium
- 10% Fetal Bovine Serum (FBS)
- 1x N2 Supplement
- 1x B27 Supplement
- EGF (Epidermal Growth Factor)
- FGF8 (Fibroblast Growth Factor 8)
- Insulin-like Growth Factor-1 (IGF-1)
- 1% Penicillin-Streptomycin

Procedure:

- Tissue Processing:
 - Wash the collected tumor tissue twice with ice-cold Wash Buffer.
 - Mince the tissue into small fragments (~1-2 mm) using sterile scalpels in a petri dish on ice.
- Enzymatic Dissociation:
 - Transfer the minced tissue to a conical tube containing Digestion Buffer.
 - Incubate at 37°C for 5-10 minutes with gentle agitation to dissociate the tissue into a single-cell suspension.[\[13\]](#)
 - Monitor the dissociation process to avoid over-digestion.
- Cell Preparation:
 - Neutralize the enzyme with an equal volume of Wash Buffer or complete medium.
 - Filter the cell suspension through a 70 µm cell strainer to remove any remaining large clumps.
 - Centrifuge the cell suspension at 400 x g for 5 minutes.[\[13\]](#)
 - Discard the supernatant and resuspend the cell pellet in a small volume of ice-cold Pituitary Growth Medium. Perform a cell count.
- Matrigel Embedding and Plating:
 - On ice, mix the cell suspension with Matrigel™ at a desired density.
 - Carefully pipette 25-50 µL domes of the Matrigel-cell mixture into the center of pre-warmed culture plate wells.
 - Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel™ domes to solidify.

- Gently add 1-2 mL of pre-warmed Pituitary Growth Medium to each well, avoiding disturbance of the domes.[13]
- Organoid Culture and Maintenance:
 - Culture the plates at 37°C in a humidified incubator with 5% CO₂.
 - Replace the growth medium every 3-4 days.[13]
 - Monitor organoid formation and growth daily using an inverted microscope. Organoids should become visible within a few days and mature over 2-3 weeks.
 - Passage the organoids after approximately 15 days in culture or when they become large and dense.[13]

Protocol 2: Pasireotide Treatment of Pituitary Tumor Organoids

This protocol outlines the treatment of established organoids to evaluate dose-dependent effects.

Materials:

- Established pituitary tumor organoids in 96-well plates.
- **Pasireotide** stock solution (e.g., in DMSO or water).
- Complete Pituitary Growth Medium.
- Vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration).

Procedure:

- Organoid Seeding:
 - After passaging, seed organoids in a 96-well ULA (ultra-low attachment) plate to allow for the formation of uniform spheroids/organoids.

- Alternatively, seed dissociated organoid cells in Matrigel™ domes in a 96-well plate.
- Allow organoids to form and stabilize for 2-4 days.
- Drug Preparation:
 - Prepare a serial dilution of **pasireotide** in complete Pituitary Growth Medium to achieve the desired final concentrations for testing (e.g., 0.1 nM to 10 µM).
 - Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used for the highest **pasireotide** concentration.
- Treatment Application:
 - Carefully remove half of the medium from each well containing an organoid.
 - Add an equal volume of the corresponding **pasireotide** dilution or vehicle control to each well.^[7]
 - Ensure each condition is tested in triplicate or quadruplicate.
- Incubation:
 - Incubate the plate for the desired treatment duration, typically 72 to 96 hours, depending on the experimental endpoint.^[7]

Protocol 3: Assessing Treatment Efficacy

A. Cell Viability Assay

This assay measures ATP content as an indicator of metabolically active, viable cells.

Materials:

- 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).
- Opaque-walled 96-well plates suitable for luminescence readings.
- Luminometer.

Procedure:

- After the treatment period, allow the 96-well plate containing the organoids to equilibrate to room temperature for about 30 minutes.^[7]
- Add a volume of the 3D cell viability reagent equal to the volume of cell culture medium in each well.^[7]
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.^[7]
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability for each **pasireotide** concentration. Plot a dose-response curve to calculate the IC₅₀ value.

B. Hormone Secretion Assay (ELISA)

This assay quantifies the amount of a specific hormone (e.g., ACTH) secreted into the culture medium.

Materials:

- Commercially available ELISA kit for the hormone of interest (e.g., ACTH ELISA Kit).
- Microplate reader.

Procedure:

- Supernatant Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well without disturbing the organoids.
- Quantification: Measure the hormone concentration in the supernatant using the ELISA kit, following the manufacturer's specific instructions.^[6]

- **Data Analysis:** Normalize the hormone concentrations to the vehicle control. Plot the percentage of hormone inhibition against the **pasireotide** concentration to generate a dose-response curve and determine the IC₅₀ for secretion inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of **pasireotide** on pituitary tumor models. Data from 3D organoid models is prioritized where available.

Table 1: Effect of **Pasireotide** on Cell Viability in Pituitary Tumor Organoids

Organoid Line	Tumor Type	Pasireotide IC ₅₀	Citation
hPITO39	Corticotroph Adenoma	~100 nM	[15]
iPSCUSP48	Engineered Corticotroph	Dose-dependent apoptosis	[16]

| iPSCUSP8 | Engineered Corticotroph | Dose-dependent apoptosis |[16] |

Table 2: Effect of **Pasireotide** on Hormone Secretion

Cell/Culture Model	Tumor Type	Hormone Measured	% Inhibition (Concentration)	Citation
AtT-20 Cells	Murine Corticotroph	ACTH	~34% (at 100 nM)	[17]
Primary Human ACTHoma	Corticotroph Adenoma	ACTH	~40% (at 100 nM)	[17]

| Primary Human Somatotroph | Somatotroph Adenoma | GH | Similar to Octreotide |[18][19] |

Note: Data for organoid models is still emerging. The values presented are indicative and should be determined empirically for each specific patient-derived organoid line.

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